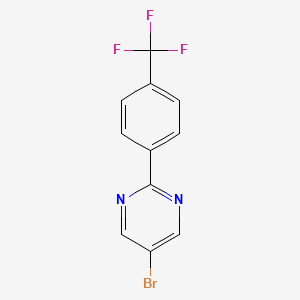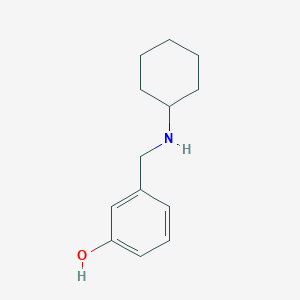
2-ethoxyethyl 2-(4-chloroanilino)pyrimidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxyethyl 2-(4-chloroanilino)pyrimidine-4-carboxylate is a synthetic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its potential pharmacological activities, including anti-inflammatory and neuroprotective properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxyethyl 2-(4-chloroanilino)pyrimidine-4-carboxylate typically involves multiple steps, starting from acyclic starting materials. The process includes ring closure, aromatization, and functional group modifications. For instance, benzylidene acetones and ammonium thiocyanates can be used as starting materials, followed by steps such as S-methylation and oxidation to form the desired pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques like recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-ethoxyethyl 2-(4-chloroanilino)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-ethoxyethyl 2-(4-chloroanilino)pyrimidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-ethoxyethyl 2-(4-chloroanilino)pyrimidine-4-carboxylate involves the inhibition of key inflammatory pathways. It targets molecular pathways such as the nuclear factor κB (NF-κB) pathway, reducing the production of inflammatory cytokines and mediators. Additionally, it may interact with specific receptors in the nervous system to exert neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Benzyloxy)phenylpyrimidine: Exhibits strong inhibitory activity against prostaglandin E2 production.
Triazole-pyrimidine hybrids: Show promising neuroprotective and anti-inflammatory properties.
Uniqueness
2-ethoxyethyl 2-(4-chloroanilino)pyrimidine-4-carboxylate stands out due to its unique combination of anti-inflammatory and neuroprotective effects. Its ability to inhibit multiple inflammatory mediators and pathways makes it a versatile compound for various therapeutic applications .
Eigenschaften
Molekularformel |
C15H16ClN3O3 |
|---|---|
Molekulargewicht |
321.76 g/mol |
IUPAC-Name |
2-ethoxyethyl 2-(4-chloroanilino)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C15H16ClN3O3/c1-2-21-9-10-22-14(20)13-7-8-17-15(19-13)18-12-5-3-11(16)4-6-12/h3-8H,2,9-10H2,1H3,(H,17,18,19) |
InChI-Schlüssel |
ONOUQKLUMOZHSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCOC(=O)C1=NC(=NC=C1)NC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)butyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic Acid Benzyl Ester](/img/structure/B8632567.png)


![(6S)-1'-tert-butyl-3-chlorospiro[5,7-dihydrocyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B8632588.png)


![4-[(4-pyridinylmethyl)thio]benzenamine](/img/structure/B8632604.png)


